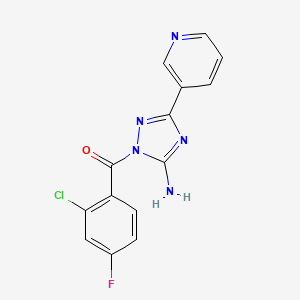![molecular formula C14H14ClN7 B7433743 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of cancer. By inhibiting BRD4, 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine prevents the expression of genes that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine has been shown to induce cell cycle arrest and apoptosis in tumor cells. It also inhibits the migration and invasion of tumor cells. In addition, it has been shown to sensitize tumor cells to other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine is its potency and selectivity for BRD4. This makes it an attractive tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it has poor solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine and other BRD4 inhibitors. One area of interest is the combination of BRD4 inhibitors with other anticancer agents, such as immunotherapy. Another area of interest is the development of more potent and selective BRD4 inhibitors that can overcome some of the limitations of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine. Finally, there is interest in exploring the role of BRD4 in other diseases, such as inflammation and cardiovascular disease.
Métodos De Síntesis
The synthesis of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine involves several steps, starting with the reaction of 2-chloro-4,6-diamino pyrimidine with 5-phenyl-2-(trifluoromethyl)imidazole to form the intermediate compound. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form the final product, 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine.
Aplicaciones Científicas De Investigación
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer. In addition, it has been shown to be effective in animal models of cancer, including xenograft models and genetically engineered mouse models.
Propiedades
IUPAC Name |
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c15-12-11(16)13(22-14(17)21-12)19-7-10-18-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7,16H2,(H,18,20)(H3,17,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDAIKMAHEVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC3=C(C(=NC(=N3)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)

![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![2-Chloro-5-[[1-(4-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B7433690.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)
![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)
![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)